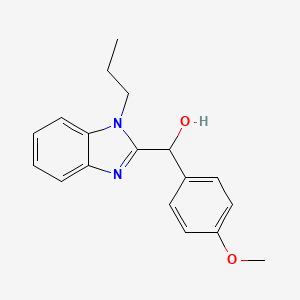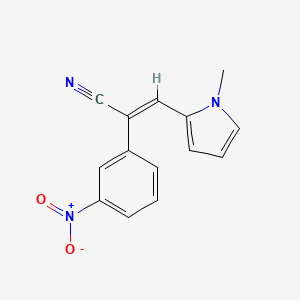![molecular formula C18H17N3O3 B5295319 N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea, also known as NMU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. NMU belongs to the class of urea derivatives and is a potent inhibitor of several enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea exerts its pharmacological effects by inhibiting the activity of several enzymes, which play a crucial role in various physiological processes. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea also inhibits the activity of topoisomerase, which is involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is its potent inhibitory activity against several enzymes, making it a promising candidate for the development of novel therapeutics. However, its efficacy and safety in humans are yet to be established, and further studies are required to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
Several future directions can be pursued to further explore the potential of N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea as a therapeutic agent. These include the development of novel N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea derivatives with improved pharmacological properties, the evaluation of its efficacy and safety in animal models, and the identification of its molecular targets and signaling pathways. Furthermore, the development of targeted delivery systems for N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea can enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea involves the reaction of 4-amino-3-coumarinyl methyl ketone with benzyl isocyanate in the presence of a catalyst. The resulting product is then treated with methylamine to obtain N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea exhibits potent inhibitory activity against various enzymes, including tyrosine kinase, topoisomerase, and carbonic anhydrase, which are involved in the development and progression of cancer.
Eigenschaften
IUPAC Name |
1-benzyl-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-19-15-13-9-5-6-10-14(13)24-17(22)16(15)21-18(23)20-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUGDJOFNSYDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)


![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)